

SKLB0565: A Potent Tubulin Inhibitor with Selective Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SKLB0565	
Cat. No.:	B15143523	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKLB0565 is a novel synthetic small molecule that has demonstrated significant potential as an anticancer agent. It functions as a tubulin polymerization inhibitor, specifically targeting the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of mitochondria-mediated intrinsic apoptosis in cancer cells. Notably, evidence suggests that **SKLB0565** exhibits a degree of selectivity for cancer cells over normal cells, a critical attribute for a promising therapeutic candidate. This technical guide provides a comprehensive overview of the available data on **SKLB0565**, including its mechanism of action, quantitative data on its anticancer activity, detailed experimental protocols for its evaluation, and visualizations of the key cellular pathways it modulates.

Mechanism of Action: Targeting the Building Blocks of Cell Division

SKLB0565 exerts its anticancer effects by targeting tubulin, the fundamental protein subunit of microtubules.[1][2][3] Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.



By binding to the colchicine site on β-tubulin, **SKLB0565** inhibits the polymerization of tubulin dimers into microtubules.[3][4] This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:

- Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, causing the cells to arrest in the G2/M phase of the cell cycle.
 [3][4][5]
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a
 form of programmed cell death, ultimately leading to the elimination of the cancer cells.[1][2]
 [5]

Quantitative Data: Potency Against Colorectal Cancer

SKLB0565 has shown remarkable potency against a panel of human colorectal carcinoma (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell Line	IC50 (μM)
CT26	0.057
SW620	0.040
HCT116	0.021
HT29	0.012
LoVo	0.035
SW480	0.063
RKO	0.081
DLD-1	0.048



Table 1: In vitro anti-proliferative activity of **SKLB0565** against various human colorectal cancer cell lines.[3][6]

Note on Selectivity: While the available literature strongly suggests that **SKLB0565** and related compounds exhibit lower cytotoxicity towards normal cells, specific IC50 values for **SKLB0565** on a non-cancerous cell line (e.g., NRK-52E normal rat kidney cells) are not publicly available at this time.[7][8] The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a critical parameter for assessing the therapeutic window of a drug candidate. Further studies are required to definitively quantify the selectivity of **SKLB0565**.

Signaling Pathways and Experimental Workflows SKLB0565 Mechanism of Action

The following diagram illustrates the established mechanism of action for **SKLB0565**, from tubulin binding to the induction of apoptosis.



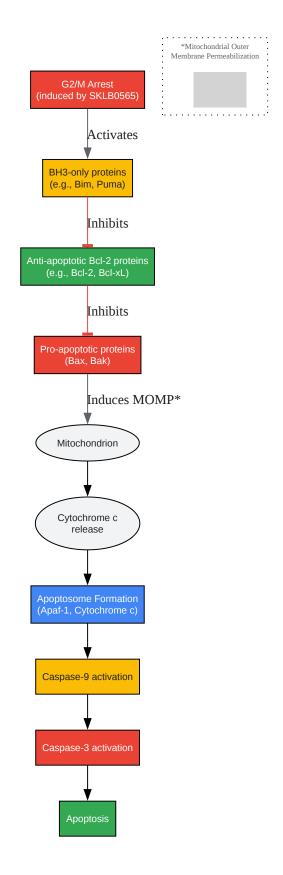
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SKLB0565 inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Mitochondria-Mediated Intrinsic Apoptosis Pathway

While the precise molecular details of the apoptotic pathway induced by **SKLB0565** are not fully elucidated in the available literature, the general mitochondria-mediated intrinsic pathway is well-established. The following diagram depicts the key events in this process. Further research is needed to identify the specific Bcl-2 family proteins and caspases modulated by **SKLB0565**.





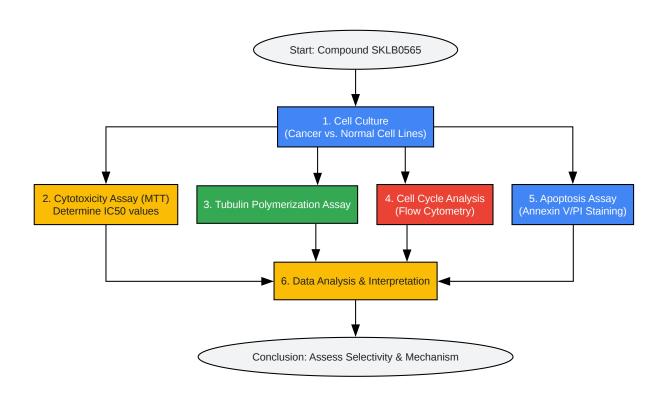
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Generalized intrinsic apoptosis pathway initiated by cellular stress.



Experimental Workflow for Evaluating SKLB0565

The following diagram outlines a typical experimental workflow for characterizing the in vitro anticancer activity of a compound like **SKLB0565**.



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- To cite this document: BenchChem. [SKLB0565: A Potent Tubulin Inhibitor with Selective Anticancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143523#sklb0565-selectivity-for-cancer-vs-normal-cells]

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